Thulium-167 is a radioactive isotope of thulium, classified as an Auger-electron emitter. This compound has garnered attention for its potential applications in medical therapies, particularly in targeted radionuclide therapy due to its favorable decay properties and the ability to deliver localized radiation to tumors. Thulium-167 is produced primarily through nuclear reactions involving proton irradiation of specific target materials, such as erbium and ytterbium.
Thulium-167 is sourced from the decay of heavier isotopes or through direct production methods involving charged particle interactions. It belongs to the group of lanthanides in the periodic table, with a nuclear spin of and a half-life of approximately 9.25 days, making it suitable for medical applications where short-lived isotopes are preferred to minimize patient exposure to radiation.
The primary method for synthesizing thulium-167 involves proton irradiation of enriched erbium-168 or natural erbium oxide targets using a cyclotron. The process typically utilizes proton beams ranging from 18 MeV to 23 MeV. For instance, a study reported achieving a production yield of about 1 GBq after an 8-hour irradiation of enriched erbium-168 with a 23-MeV proton beam .
Technical Details:
Thulium-167 has a simple molecular structure as it is an isotope of thulium, which has an atomic number of 69. The nuclear structure consists of 98 neutrons and 69 protons. The isotope's decay involves the emission of Auger electrons, which are low-energy electrons that can cause ionization in nearby tissues.
Thulium-167 can undergo various chemical reactions depending on its chemical state. In the context of radionuclide production, extraction chromatography is often employed to separate thulium from other byproducts post-irradiation. For example, after irradiation, thulium isotopes can be separated from irradiated targets using hydrophobic silica gel columns coated with specific extraction agents like HDEHP (bis(2-ethylhexyl) phosphoric acid) .
Key Reactions:
The mechanism by which thulium-167 exerts its therapeutic effects involves the emission of Auger electrons upon decay. These electrons have high linear energy transfer (LET), allowing them to cause significant damage to cellular structures within a short range, making them effective for targeted therapy against cancer cells.
Data Insights:
Thulium-167 exhibits several notable physical and chemical properties:
These properties make it suitable for applications in radiopharmaceuticals where precise dosing is critical.
Thulium-167 has promising applications in the field of nuclear medicine:
¹⁶⁷Tm decays exclusively through electron capture (EC) to stable erbium-167 (¹⁶⁷Er) with a well-characterized decay profile. Its nuclear properties are characterized by several critical parameters [1] [6]:
The nuclear structure of ¹⁶⁷Tm includes a binding energy per nucleon of 8.1226 MeV and a first proton separation energy (SP) of 4.9066 MeV. Its decay scheme involves 100% electron capture to the ground state of ¹⁶⁷Er, making it radiochemically stable during clinical use without complicating high-energy beta emissions. The isotope's nuclear magnetic moment and quadrupole moment further influence its chemical behavior in complex formation [1] [4].
Table 1: Decay Properties of Thulium-167
Property | Value | Significance |
---|---|---|
Half-life (T₁/₂) | 9.25 ± 0.02 days | Enables multi-day pharmacokinetics |
Primary decay mode | Electron capture (100%) | No particulate emission beyond Auger electrons |
Gamma energy (intensity) | 207.8 keV (42%) | Suitable for SPECT imaging |
Average Auger electrons | ~120 per decay | High radiotoxicity at subcellular level |
Daughter nuclide | Stable ¹⁶⁷Er | No long-lived radioactive daughters |
Production routes for ¹⁶⁷Tm primarily involve charged-particle irradiation of erbium and ytterbium targets. The dominant reactions include ¹⁶⁷Er(p,n)¹⁶⁷Tm and ¹⁶⁸Er(p,2n)¹⁶⁷Tm at proton energies of 18-23 MeV, yielding approximately 8.3 MBq/μAh at saturation. Alternative pathways involve higher-energy reactions on ytterbium-171 (⁷¹Yb(p,5n)¹⁶⁷Lu→¹⁶⁷Yb→¹⁶⁷Tm), yielding 420 MBq per 8-hour irradiation at 53 MeV with exceptional radionuclidic purity (99.95% after 5-day cooling). Enriched ¹⁶⁸Er targets irradiated with 23-MeV protons can yield up to 1 GBq per 8-hour irradiation [3] [4] [5].
Thulium's discovery traces to Per Teodor Cleve in 1879 during his meticulous investigation of erbium oxide (Er₂O₃) impurities. After removing known contaminants, Cleve isolated two distinct substances: a brown material later identified as holmium oxide, and a green substance representing a new element. He named this element "thulium" after Thule, the ancient Greek term for Scandinavia, reflecting his Swedish heritage. The corresponding oxide was designated "thulia" – establishing thulium as the penultimate lanthanide discovered before ytterbium [6] [10].
Early thulium research faced extraordinary challenges in purification due to its extreme scarcity in natural sources. Thulium remains the least abundant lanthanide in Earth's crust (approximately 50 parts per billion), primarily found in minerals like monazite (~0.007% Tm), xenotime, and euxenite. Charles James at the University of New Hampshire achieved the first isolation of pure thulium in 1911 after an astonishing 15,000 bromate fractional crystallization operations – a feat demonstrating the element's refractory chemical behavior among lanthanides. This painstaking process yielded samples sufficient only for spectroscopic characterization rather than bulk applications [6] [10].
The modern era of thulium chemistry began with the development of ion-exchange chromatography in the 1950s, which enabled practical separation of gram quantities. Frank Spedding's work at Iowa State University was particularly instrumental in establishing efficient separation techniques using ammonium citrate buffers on cation-exchange resins. This breakthrough made thulium compounds accessible for scientific investigation beyond basic spectroscopy, opening pathways for nuclear research. The subsequent discovery of ¹⁶⁷Tm's nuclear properties emerged from systematic studies of neutron-deficient lanthanide isotopes using cyclotron irradiation and mass separation techniques in the 1960s-1970s at facilities including CERN-ISOLDE and JINR Dubna [6] [9].
Table 2: Historical Milestones in Thulium Research
Year | Scientist/Institution | Achievement |
---|---|---|
1879 | Per Teodor Cleve (Sweden) | Discovery of thulium in erbium oxide impurities |
1911 | Charles James (UNH, USA) | First isolation of pure thulium after 15,000 crystallizations |
1950s | Frank Spedding (Iowa State) | Industrial-scale separation via ion-exchange chromatography |
1960s | CERN-ISOLDE/JINR Dubna | Identification of ¹⁶⁷Tm nuclear properties |
2021 | PSI/CERN-MEDICIS Collaboration | High-specific-activity ¹⁶⁷Tm production via mass separation |
Auger-electron emitters constitute a distinct class of therapeutic radionuclides characterized by ultra-short-range, high-LET radiation ideally suited for eradicating single cancer cells and micrometastases. Among these emitters, ¹⁶⁷Tm occupies a strategically important position due to its balanced nuclear properties and lanthanide chemistry. While platinum isotopes (¹⁹¹Pt, ¹⁹³ᵐPt, ¹⁹⁵ᵐPt) emit more Auger electrons per decay (up to 30), their low specific activity and challenging radiolabeling chemistry have hindered development. Conversely, iodine-125 (¹²⁵I) has been extensively studied but suffers from a long half-life (59.4 days) and low radiochemical incorporation efficiency (40-60%), precluding kit formulation [2] [5] [8].
¹⁶⁷Tm emits approximately 120 low-energy electrons (conversion and Auger electrons combined) per decay, with energies predominantly between 5-100 keV. This electron shower delivers a high density of ionizations (∼4 × 10⁹ ion pairs/decay) within nanometer dimensions – comparable to the diameter of DNA helices. Dosimetry models demonstrate superior tumor-to-normal-tissue absorbed dose ratios for ¹⁶⁷Tm compared to β⁻ emitters, particularly for targets smaller than 100 μm. Recent research reveals that Auger emitters like ¹⁶⁷Tm exert potent radiotoxicity even without nuclear internalization when membrane-bound, acting through local cross-dose and bystander effects. This expands their therapeutic applicability beyond traditional DNA-targeted approaches [2] [7] [8].
The comparative advantages of ¹⁶⁷Tm become evident when examining key metrics among Auger emitters. Its 9.25-day half-life provides sufficient time for biological targeting while minimizing radioactive waste challenges associated with longer-lived isotopes like ¹²⁵I. The 207.8-keV gamma emission (42% abundance) enables quantitative SPECT imaging for treatment planning and dosimetry verification – a capability lacking in pure beta or alpha emitters. Additionally, thulium shares the versatile coordination chemistry of lanthanides, facilitating stable complexation with DOTA, DOTMA, and other macrocyclic chelators already validated in clinical radiopharmaceuticals. This compatibility allows "matched-pair" theragnostic approaches using other lanthanide isotopes (e.g., ¹⁶⁶Ho/¹⁶⁷Tm) with identical targeting vectors [3] [5].
Table 3: Comparative Analysis of Auger-Electron-Emitting Radionuclides
Radionuclide | Half-life | Electrons/Decay | γ Energy (keV) | Chemical Compatibility |
---|---|---|---|---|
Iodine-125 (¹²⁵I) | 59.4 days | 24.9 | 35.5 | Requires covalent labeling; low yield |
Thallium-201 (²⁰¹Tl) | 73 hours | 36.9 | 135, 167 | No suitable chelators; mimics K⁺ |
Indium-111 (¹¹¹In) | 2.8 days | 14.7 | 171, 245 | DOTA-compatible; well-established |
Gallium-67 (⁶⁷Ga) | 3.3 days | 4.7 | 93, 184, 300 | DOTA-compatible; increasing availability |
Thulium-167 (¹⁶⁷Tm) | 9.25 days | ~120 | 207.8 | DOTA-compatible; lanthanide chemistry |
Significant advances in production methodologies have enhanced ¹⁶⁷Tm availability for research. The CERN-MEDICIS facility has pioneered mass separation of ¹⁶⁷Tm using resonance laser ionization to achieve exceptional isotopic purity. This process exploits vapor pressure differences between thulium and erbium (target material), yielding suppression factors exceeding 10⁴ for erbium contaminants. Mass-separated ¹⁶⁷Tm exhibits radionuclidic purity >99.95% with collection efficiencies reaching 20-45% – the highest reported for external radionuclide sources at MEDICIS. These innovations address historical limitations in specific activity that previously hampered targeted radiotherapy applications [2] [5] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7